molecular formula C12H17BrN2O3 B597761 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline CAS No. 1280786-89-1

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Cat. No.: B597761
CAS No.: 1280786-89-1
M. Wt: 317.183
InChI Key: RIJGVEMBLMAOLV-UHFFFAOYSA-N
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Description

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is an organic compound with the molecular formula C12H17BrN2O3 It is a derivative of aniline, featuring a bromine atom, a butyl group, an ethoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline typically involves multiple steps, starting from a suitable aniline derivative. One possible synthetic route includes:

    Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.

    Alkylation: The butyl group can be introduced through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Ethoxylation: The ethoxy group can be introduced by reacting the intermediate compound with ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 4-Bromo-N-butyl-5-ethoxy-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Bromo-N-butyl-5-carboxy-2-nitroaniline.

Scientific Research Applications

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the bromine atom and other substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline can be compared with other similar compounds such as:

    4-Bromo-2-nitroaniline: Lacks the butyl and ethoxy groups, making it less hydrophobic and potentially less bioactive.

    4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline: Similar structure but with a tert-butyl group instead of a butyl group, which can affect its steric properties and reactivity.

    4-Bromo-5-ethoxy-2-nitroaniline: Lacks the butyl group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-bromo-N-butyl-5-ethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-3-5-6-14-10-8-12(18-4-2)9(13)7-11(10)15(16)17/h7-8,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJGVEMBLMAOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681510
Record name 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-89-1
Record name 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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